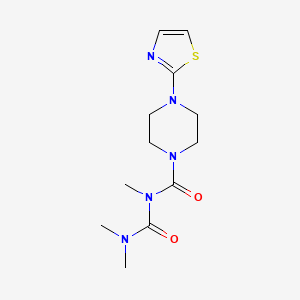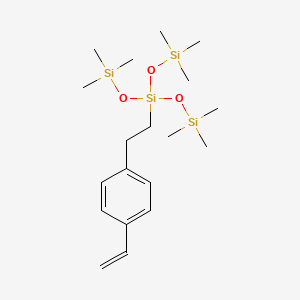
2-(4-ethenylphenyl)ethyl-tris(trimethylsilyloxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethenylphenyl)ethyl-tris(trimethylsilyloxy)silane is an organosilicon compound characterized by the presence of a phenyl group substituted with an ethenyl group and a silicon atom bonded to three trimethylsiloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethenylphenyl)ethyl-tris(trimethylsilyloxy)silane typically involves the reaction of 2-(4-ethenylphenyl)ethylsilane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
[ \text{2-(4-ethenylphenyl)ethylsilane} + 3 \text{(trimethylsilyl chloride)} \rightarrow \text{this compound} + 3 \text{(hydrochloric acid)} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-ethenylphenyl)ethyl-tris(trimethylsilyloxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or alkoxides can facilitate substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-ethenylphenyl)ethyl-tris(trimethylsilyloxy)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Medicine: Investigated for use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of 2-(4-ethenylphenyl)ethyl-tris(trimethylsilyloxy)silane involves its ability to undergo various chemical transformations, which can be exploited in different applications. The trimethylsilyloxy groups provide steric protection and enhance the compound’s stability, making it suitable for use in harsh chemical environments. The phenyl and ethenyl groups contribute to the compound’s reactivity and potential for functionalization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(trimethylsilyl)silane: Similar in structure but lacks the phenyl and ethenyl groups.
Triisopropyl(trimethylsilyl)ethynylsilane: Contains an ethynyl group instead of an ethenyl group.
Trimethylsilyl chloride: A simpler compound used in the synthesis of various organosilicon compounds.
Eigenschaften
CAS-Nummer |
872630-56-3 |
|---|---|
Molekularformel |
C19H38O3Si4 |
Molekulargewicht |
426.8 g/mol |
IUPAC-Name |
2-(4-ethenylphenyl)ethyl-tris(trimethylsilyloxy)silane |
InChI |
InChI=1S/C19H38O3Si4/c1-11-18-12-14-19(15-13-18)16-17-26(20-23(2,3)4,21-24(5,6)7)22-25(8,9)10/h11-15H,1,16-17H2,2-10H3 |
InChI-Schlüssel |
MTNYEBXTUVIZPA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)O[Si](CCC1=CC=C(C=C1)C=C)(O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


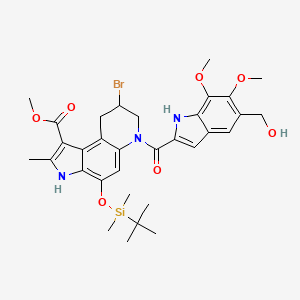
![6,6-dimethyl-1-[4-(4-nitrophenyl)sulfonylphenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B12764554.png)
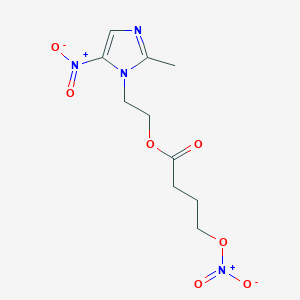


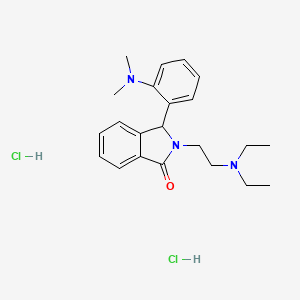

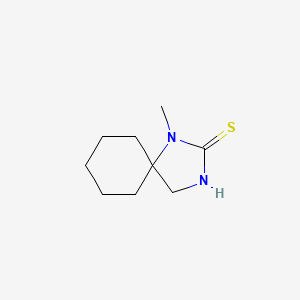
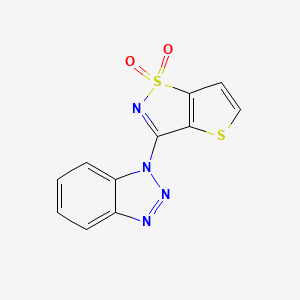
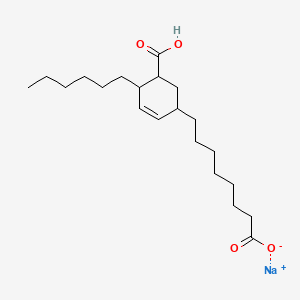
![benzyl N-[(2S)-1-[[(2S)-4,4-difluoro-5-[[(2R)-3-methyl-1-(pyridin-3-ylmethoxy)butan-2-yl]amino]-1-[4-(2-morpholin-4-ylethoxy)phenyl]-3,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12764603.png)
